Endothelin-2 is a peptide encoded by the EDN2 gene in humans and is part of the endothelin family, which includes endothelin-1 and endothelin-3. Discovered in 1988, endothelin-2 plays a significant role in various physiological processes, particularly in the cardiovascular and central nervous systems. It is primarily produced in vascular endothelial cells located in organs such as the kidneys, placenta, uterus, heart, and intestines. Endothelin-2 acts as a potent vasoconstrictor and is involved in regulating blood pressure and vascular tone .
The synthesis of endothelin-2 involves several steps:
The enzymatic cleavage of proendothelin-2 into its active form is primarily facilitated by ECEs, particularly ECE-1, which has been shown to be crucial for producing all three isoforms of endothelins .
Endothelin-2 participates in various biochemical reactions primarily through its interaction with its receptors:
The binding affinity of endothelin-2 for its receptors differs; it shows higher affinity for the endothelin A receptor compared to the endothelin B receptor . This differential binding influences its physiological effects.
Endothelin-2 exerts its effects by binding to the endothelin A and B receptors on target cells:
Studies have indicated that variations in the EDN2 gene can affect blood pressure regulation and have been linked to conditions such as hypertension and heart diseases .
Endothelin-2 appears as a white powder when isolated and has a relatively low solubility in water but can be dissolved in organic solvents or buffers suitable for biological assays.
Endothelin-2 is stable under physiological conditions but can be degraded by proteolytic enzymes if not properly stored or handled. Its stability is critical for maintaining its biological activity during experimental applications .
Endothelin-2 has numerous applications in research and medicine:
The EDN2 gene (Endothelin 2) is located on chromosome 1p34.2 in humans (GRCh38/hg38 assembly: NC_000001.11, positions 41,478,775–41,484,683) and spans approximately 5.9 kb with 6 exons [1]. It encodes a 178-amino acid preproendothelin-2 precursor protein. The gene structure is conserved across placental mammals, with rodents expressing a functional ortholog termed vasoactive intestinal contractor (VIC), located on chromosome 4 in mice [2] [3]. The EDN2 promoter region contains evolutionarily conserved cis-regulatory elements, including hypoxia-response elements (HREs) and AP-1 binding sites, which mediate stress-inducible expression [2] [6].
EDN2 exhibits lineage-specific conservation patterns:
Table 1: Genomic Features of EDN2 Across Species
Species | Chromosome | Coding SNPs | Mature Peptide Differences vs. Human ET-2 | Key Phenotypes of Mutants |
---|---|---|---|---|
Human (H. sapiens) | 1p34.2 | 12 missense | None | N/A |
Dog (C. lupus) | 16q25 | 3 missense | Identical | Not documented |
Mouse (M. musculus) | 4 D2.1 | 8 missense | Trp6Leu, Leu7Met, Asn4Ser | VIC regulates intestinal contraction |
Cattle (B. taurus) | 3 | p.Cys50Tyr | 2 substitutions | Growth/Respiratory Lethal Syndrome |
EDN2 transcription is dynamically regulated by physiological and pathological stimuli. Key regulators include:
Epigenetic modifications fine-tune tissue-specific expression:
Mature ET-2 is generated through sequential proteolytic cleavage:
Table 2: Enzymes in ET-2 Maturation
Processing Enzyme | Cleavage Site | Tissue Specificity | Inhibitors | Biological Impact |
---|---|---|---|---|
Furin | Arg⁹¹-Arg⁹² | Ubiquitous | Dec-RVKR-CMK | Generates big ET-2 |
ECE-1 | Trp⁷³-Val⁷⁴ | Endothelium, neurons | Phosphoramidon | Primary ET-2 activation |
Chymase | Tyr⁷⁶-Gly⁷⁷ | Mast cells, heart | Chymostatin | Alternative ET-2 pathway |
Neprilysin | Multiple sites | Kidney, lung | Thiorphan | Converts ET-2(1-31) → ET-2 |
Species-specific differences in ET-2 maturation impact function:
Table 3: Species-Specific ET-2 Processing Features
Species | Dominant Processing Enzyme | Big ET-2 Half-life | Unique Peptide Forms | Functional Consequence |
---|---|---|---|---|
Human | ECE-1 | 20 min | None | Standard vasoconstriction |
Canine | ECE-1 | 18 min | None | Identical to human |
Murine (VIC) | Chymase → Neprilysin | 8 min | VIC(1-31) | Enhanced ileal contraction |
Bovine (wild-type) | ECE-1 > Chymase | 25 min | ET-2(1-32) | Normal development |
Bovine (p.Cys50Tyr) | Misfolded protein | <5 min | Truncated peptides | Lethal growth/respiratory syndrome |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1